molecular formula C24H27N3O6S B13792284 [5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate CAS No. 70889-28-0

[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate

Cat. No.: B13792284
CAS No.: 70889-28-0
M. Wt: 485.6 g/mol
InChI Key: XLNKAJRAOOBMBT-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) is a complex organic compound characterized by its pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the dimethanol and dimethyl groups. The phenylsulfonylphenyl group is then attached, and the final step involves the esterification with methylcarbamate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole, 2,4-dimethyl-
  • 1H-Pyrrole, 2,3-dimethyl-
  • 1H-Pyrrole, 3-ethyl-2,4-dimethyl-

Uniqueness

Compared to similar compounds, 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) is unique due to its specific functional groups and structural features

Properties

CAS No.

70889-28-0

Molecular Formula

C24H27N3O6S

Molecular Weight

485.6 g/mol

IUPAC Name

[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate

InChI

InChI=1S/C24H27N3O6S/c1-16-20(14-32-23(28)25-2)21(15-33-24(29)26-3)22(27(16)4)17-10-12-19(13-11-17)34(30,31)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

XLNKAJRAOOBMBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)COC(=O)NC)COC(=O)NC

Origin of Product

United States

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